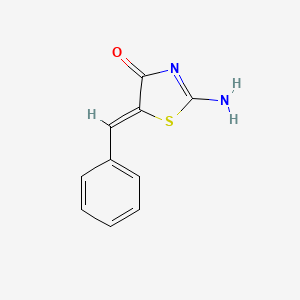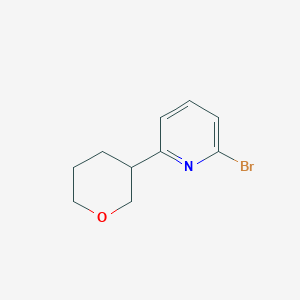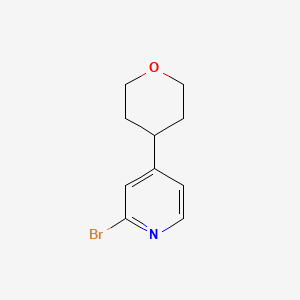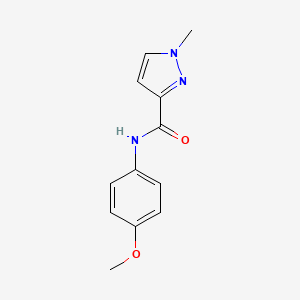
(Z)-5-Benzylidene-2-iminothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Benzylidene-2-iminothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzylidene group at the 5-position and an imino group at the 2-position further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Benzylidene-2-iminothiazolidin-4-one typically involves the condensation of thiazolidin-4-one with benzaldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, where the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of 2-amino-5-benzylidene-thiazolidin-4-one.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: (Z)-5-Benzylidene-2-iminothiazolidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-5-Benzylidene-2-iminothiazolidin-4-one is primarily attributed to its ability to interact with biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The compound’s interaction with DNA and RNA has also been studied, suggesting potential mechanisms for its antimicrobial and anticancer effects.
Molecular Targets and Pathways:
Proteins and Enzymes: Inhibition of key enzymes involved in bacterial cell wall synthesis.
DNA/RNA: Intercalation into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
Thiazolidin-4-one: The parent compound without the benzylidene and imino groups.
5-Benzylidene-thiazolidin-4-one: Lacks the imino group at the 2-position.
2-Imino-thiazolidin-4-one: Lacks the benzylidene group at the 5-position.
Uniqueness: (Z)-5-Benzylidene-2-iminothiazolidin-4-one is unique due to the presence of both the benzylidene and imino groups, which confer enhanced reactivity and potential biological activities. This combination of functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to its simpler analogs.
Properties
CAS No. |
14230-00-3 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(5Z)-2-amino-5-benzylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6- |
InChI Key |
SRILECHSVYTLLS-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)



